Kamebakaurin

Catalog No.
S531580
CAS No.
73981-34-7
M.F
C20H30O5
M. Wt
350.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kamebakaurin

CAS Number

73981-34-7

Product Name

Kamebakaurin

IUPAC Name

(2R,4R,8S,9R,10S,16S)-2,8,16-trihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C20H30O5/c1-10-11-4-5-12-19(9-21)13(18(2,3)7-6-14(19)22)8-15(23)20(12,16(10)24)17(11)25/h11-15,17,21-23,25H,1,4-9H2,2-3H3/t11?,12-,13+,14-,15+,17-,19-,20?/m0/s1

InChI Key

WHSUEVLJUHPROF-NGMGQJSWSA-N

SMILES

CC1(CCC(C2(C1CC(C34C2CCC(C3O)C(=C)C4=O)O)CO)O)C

solubility

Soluble in DMSO

Synonyms

1,7,14,20-tetrahydroxykaur-16-en-15-one (1alpha,7alpha,14R), kamebakaurin

Canonical SMILES

CC1(CCC(C2(C1CC(C34C2CCC(C3O)C(=C)C4=O)O)CO)O)C

Isomeric SMILES

CC1(CC[C@@H]([C@@]2([C@@H]1C[C@H](C34[C@H]2CCC([C@@H]3O)C(=C)C4=O)O)CO)O)C

The exact mass of the compound Kamebakaurine is 350.21 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Kamebakaurine is a naturally occurring steroid saponin isolated from the sea cucumber Holothuria atra []. Research into Kamebakaurine has focused on its potential biological activities, particularly its anti-cancer and anti-inflammatory properties [].

Anti-Cancer Properties:

Studies have suggested that Kamebakaurine may possess anti-cancer properties. In vitro (laboratory) studies have shown that Kamebakaurine can induce cell death in various cancer cell lines [, ]. Additionally, some studies have indicated that Kamebakaurine may work by inhibiting the growth and proliferation of cancer cells []. However, further research is needed to determine the effectiveness of Kamebakaurine in treating cancer in vivo (living organisms) [].

Kamebakaurin is a kaurane diterpenoid compound primarily isolated from the traditional Chinese medicinal plants Isodon excisa and Rabdosia japonica. This compound has garnered attention for its diverse biological activities, particularly in the context of inflammation and cancer treatment. Kamebakaurin is characterized by its unique molecular structure, which contributes to its potent pharmacological properties, including the inhibition of nuclear factor kappa B activation and modulation of various signaling pathways involved in immune responses and cellular growth.

  • Oxidation: Kamebakaurin can be oxidized to produce various oxidized derivatives. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: This compound can also participate in reduction reactions, modifying its functional groups with reducing agents such as sodium borohydride and lithium aluminum hydride.
  • Substitution: Substitution reactions allow for the introduction of new functional groups into the kamebakaurin molecule, utilizing reagents like halogens for halogenation reactions.

These reactions contribute to the synthesis of novel derivatives that may exhibit enhanced biological activities.

Kamebakaurin exhibits a range of biological activities:

  • Anti-inflammatory Effects: It has been shown to inhibit the activation of nuclear factor kappa B, a key transcription factor involved in inflammatory responses. This inhibition leads to reduced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta.
  • Anti-allergic Properties: Research indicates that kamebakaurin suppresses antigen-induced mast cell activation by inhibiting the signaling pathways associated with FcεRI, thereby reducing histamine release and other allergic responses .
  • Antitumor Activity: Kamebakaurin has demonstrated potential in inhibiting hypoxia-inducible factor-1 alpha activation in cancer cells, which is crucial for tumor growth and survival under low oxygen conditions . It effectively reduces the expression of vascular endothelial growth factor and erythropoietin, both of which are vital for angiogenesis.

Kamebakaurin can be synthesized through various methods:

  • Extraction from Natural Sources: The primary method involves extracting kamebakaurin from the cauline leaves of Isodon excisa. This extraction typically employs ultrasonic extraction using 70% ethanol at 50°C, followed by purification techniques such as macropore resin chromatography and silica gel column chromatography to achieve high purity levels (over 98%).
  • Synthetic Routes: In laboratory settings, synthetic approaches may involve modifying existing kaurane diterpenoids through oxidation or reduction reactions to create derivatives with potentially enhanced biological activity.

Kamebakaurin has several applications across various fields:

  • Pharmaceutical Development: Due to its anti-inflammatory and anticancer properties, kamebakaurin is being investigated as a lead compound for developing new therapeutic agents targeting inflammatory diseases and cancers.
  • Traditional Medicine: It continues to be utilized in traditional Chinese medicine for treating allergies and inflammatory conditions.
  • Research Tool: Kamebakaurin serves as a valuable research tool for studying cellular processes related to inflammation, cancer biology, and immune responses.

Studies have focused on kamebakaurin's interactions with specific proteins involved in signaling pathways:

  • Nuclear Factor Kappa B Pathway: Kamebakaurin directly inhibits the DNA-binding activity of the p50 subunit of nuclear factor kappa B, thus preventing its activation and downstream inflammatory effects .
  • Syk Kinase Pathway: The compound has been shown to bind to Syk kinase's ATP-binding site, inhibiting its auto-phosphorylation and subsequent signaling events that lead to mast cell degranulation .

These interactions underline kamebakaurin's potential as a therapeutic agent targeting specific molecular pathways.

Kamebakaurin is part of a larger family of kaurane diterpenoids. Here are some similar compounds along with their unique features:

Compound NameSource PlantBiological ActivityUnique Features
OridoninRabdosia rubescensAnti-inflammatory, anticancerPotent against various cancer cell lines
Isodon diterpenoidsVarious speciesAnti-inflammatoryStructural diversity within the group
Kaurenoic acidIsodon excisaAntimicrobialExhibits antibacterial properties

Kamebakaurin stands out due to its specific mechanism of action targeting nuclear factor kappa B activation, making it particularly valuable for therapeutic applications in inflammation-related diseases and cancer treatment. Its distinct profile among kaurane diterpenoids highlights its potential for further research and development in pharmacology.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

350.20932405 g/mol

Monoisotopic Mass

350.20932405 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Kim JY, Kim HS, Kim YJ, Lee HK, Kim JS, Kang JS, Hong JT, Kim Y, Hwang BY, Han SB. Inhibition of TAK1 by kamebakaurin in dendritic cells. Int Immunopharmacol. 2013 Jan;15(1):138-43. doi: 10.1016/j.intimp.2012.11.004. Epub 2012 Nov 15. PubMed PMID: 23159603.
2: Wang KS, Ma J, Mi C, Li J, Lee JJ, Jin X. Kamebakaurin inhibits the expression of hypoxia-inducible factor-1α and its target genes to confer antitumor activity. Oncol Rep. 2016 Apr;35(4):2045-52. doi: 10.3892/or.2016.4576. Epub 2016 Jan 19. PubMed PMID: 26781327.
3: Kim BW, Koppula S, Kim IS, Lim HW, Hong SM, Han SD, Hwang BY, Choi DK. Anti-neuroinflammatory activity of Kamebakaurin from Isodon japonicus via inhibition of c-Jun NH₂-terminal kinase and p38 mitogen-activated protein kinase pathway in activated microglial cells. J Pharmacol Sci. 2011;116(3):296-308. Epub 2011 Jun 25. PubMed PMID: 21705843.
4: Lee JH, Choi JK, Noh MS, Hwang BY, Hong YS, Lee JJ. Anti-inflammatory effect of kamebakaurin in in vivo animal models. Planta Med. 2004 Jun;70(6):526-30. PubMed PMID: 15241890.
5: Zhou WS, Cheng YX. The stereo-, regio-, and chemo-selective conversion of diterpenoids, kamebakaurin to oriaonin. Sci China B. 1992 Feb;35(2):194-9. PubMed PMID: 1581004.
6: Lee JH, Koo TH, Hwang BY, Lee JJ. Kaurane diterpene, kamebakaurin, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes. J Biol Chem. 2002 May 24;277(21):18411-20. Epub 2002 Mar 4. PubMed PMID: 11877450.
7: Zhang J, Wu XY, Yu FS. Inflammatory responses of corneal epithelial cells to Pseudomonas aeruginosa infection. Curr Eye Res. 2005 Jul;30(7):527-34. PubMed PMID: 16020286; PubMed Central PMCID: PMC2666384.
8: Nam NH. Naturally occurring NF-kappaB inhibitors. Mini Rev Med Chem. 2006 Aug;6(8):945-51. Review. PubMed PMID: 16918500.
9: Pickering BM, de Mel S, Lee M, Howell M, Habens F, Dallman CL, Neville LA, Potter KN, Mann J, Mann DA, Johnson PW, Stevenson FK, Packham G. Pharmacological inhibitors of NF-kappaB accelerate apoptosis in chronic lymphocytic leukaemia cells. Oncogene. 2007 Feb 22;26(8):1166-77. Epub 2006 Aug 21. PubMed PMID: 16924235.
10: Wu YX, Zhang W, Li JC, Liu N. Chemical constituents of flowers and fruits of Rabdosia excisa. Chin J Nat Med. 2012 Jan;10(1):43-7. doi: 10.1016/S1875-5364(12)60010-7. PubMed PMID: 23302530.
11: Okuda J, Arikawa Y, Takeuchi Y, Mahmoud MM, Suzaki E, Kataoka K, Suzuki T, Okinaka Y, Nakai T. Intracellular replication of Edwardsiella tarda in murine macrophage is dependent on the type III secretion system and induces an up-regulation of anti-apoptotic NF-kappaB target genes protecting the macrophage from staurosporine-induced apoptosis. Microb Pathog. 2006 Dec;41(6):226-40. Epub 2006 Oct 16. PubMed PMID: 17049431.
12: Zhang N, Li C, Yi X. [Study on the chemical components of Rabdosia excisa]. Zhong Yao Cai. 1998 Jul;21(7):347-9. Chinese. PubMed PMID: 12569856.
13: Yoshioka H, Aoyagi Y, Fukuishi N, Gui MY, Jin YR, Li XW, Adachi Y, Ohno N, Takeya K, Hitotsuyanagi Y, Miura N, Nonogaki T. Suppressive effect of kamebakaurin on acetaminophen-induced hepatotoxicity by inhibiting lipid peroxidation and inflammatory response in mice. Pharmacol Rep. 2017 Oct;69(5):903-907. doi: 10.1016/j.pharep.2017.04.004. Epub 2017 Apr 12. PubMed PMID: 28624597.
14: Zheng Q, Cui J, Fu H. [Studies on chemical constituents of Rabdosia serra]. Zhongguo Zhong Yao Za Zhi. 2011 Aug;36(16):2203-6. Chinese. PubMed PMID: 22097330.
15: Yao S, Xu NY, Chu CJ, Zhang J, Chen DF. [Chemical constituents of Rabdosia japonica var. glaucocalyx and their anti-complementary activity]. Zhongguo Zhong Yao Za Zhi. 2013 Jan;38(2):199-203. Chinese. PubMed PMID: 23672041.
16: Lee C, Hong SS, Han XH, Jin Q, Li D, Kim TO, Kim HK, Lee J, Kwon SH, Kim YB, Lee MK, Hwang BY. A new abietane diterpenoid from Isodon inflexus. Arch Pharm Res. 2008 Nov;31(11):1381-4. doi: 10.1007/s12272-001-2120-3. Epub 2008 Nov 21. PubMed PMID: 19023532.
17: Gui MY, Aoyagi Y, Jin YR, Li XW, Hasuda T, Takeya K. Excisanin H, a novel cytotoxic 14,20-epoxy-ent-kaurene diterpenoid, and three new ent-kaurene diterpenoids from Rabdosia excisa. J Nat Prod. 2004 Mar;67(3):373-6. PubMed PMID: 15043413.
18: Xiao Y, Zhong Y, Su H, Zhou Z, Chiao P, Zhong G. NF-kappa B activation is not required for Chlamydia trachomatis inhibition of host epithelial cell apoptosis. J Immunol. 2005 Feb 1;174(3):1701-8. PubMed PMID: 15661934.
19: Jin RL, Cheng PY, Xu GY. [The structure of rabdoserrin A, isolated from Rabdosia serra (Maxim) Hara]. Yao Xue Xue Bao. 1985 May;20(5):366-71. Chinese. PubMed PMID: 3841254.
20: Hwang BY, Lee JH, Koo TH, Kim HS, Hong YS, Ro JS, Lee KS, Lee JJ. Kaurane diterpenes from Isodon japonicus inhibit nitric oxide and prostaglandin E2 production and NF-kappaB activation in LPS-stimulated macrophage RAW264.7 cells. Planta Med. 2001 Jul;67(5):406-10. PubMed PMID: 11488452.

Explore Compound Types